N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine
Description
Properties
IUPAC Name |
1-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-8-6-3-7(4-6,5-6)9-2/h8-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQYNGOUGPMTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CC(C1)(C2)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the Diels-Alder reaction.
Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the amine groups at the 1 and 3 positions. This can be achieved through nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The final step involves the methylation of the amine groups to obtain this compound. This can be done using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Organic Synthesis
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine serves as a versatile building block in organic synthesis. Its bicyclic structure allows for the formation of complex molecules through various reactions such as:
- Nucleophilic Substitution Reactions : The amine groups can act as nucleophiles in substitution reactions, facilitating the synthesis of more complex organic compounds.
- Catalysis : This compound can be utilized in catalytic processes due to its ability to stabilize transition states in chemical reactions.
Table 1: Key Reactions Involving this compound
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its structural features may enhance the pharmacological properties of certain drugs.
Case Study: Drug Development
A study demonstrated that derivatives of this compound exhibited enhanced activity against specific targets in drug discovery programs. The compound's ability to form stable complexes with biological targets can lead to increased efficacy and reduced side effects.
Material Science
In material science, this compound is explored for its potential use in developing novel polymers and composites due to its unique mechanical properties.
Table 2: Material Properties and Applications
Mechanism of Action
The mechanism of action of N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
The BCP core is highly versatile, allowing modifications at the 1,3-positions. Below is a comparison of key analogs:
Key Observations:
Functional Group Diversity: The dimethylamine derivative (target compound) is prized for its compact, lipophilic structure, enhancing membrane permeability in drug candidates . Carboxamide derivatives (e.g., N1,N3-Bis(4’-iodophenyl)) are used in supramolecular chemistry due to their ability to stabilize non-covalent interactions . Boc- and Cbz-protected analogs serve as intermediates, enabling selective deprotection for stepwise synthesis .
Synthetic Routes: The dimethyl derivative is synthesized via reductive amination or alkylation of the parent BCP-1,3-diamine . BCP-1,3-dicarboxylic acid (synthesized via photochemical addition and haloform reactions) is a key precursor for gram-scale production of amines, alcohols, and amino acids . Grignard reactions with dimethyl BCP-1,3-dicarboxylate yield dimethanol derivatives, demonstrating the scaffold’s compatibility with nucleophilic reagents .
Physical Properties :
Biological Activity
N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine (CAS Number: 1523572-06-6) is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that provides rigidity and steric hindrance, which can influence its interaction with biological targets. The molecular formula is C7H16Cl2N2, with a molecular weight of 199.12 g/mol. The compound is often used in research as a building block for synthesizing more complex bioactive molecules.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an anti-inflammatory agent and its role in modulating enzyme activity.
1. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. For instance, research involving synthetic lipoxin A4 mimetics has shown that incorporating bicyclo[1.1.1]pentane motifs can enhance anti-inflammatory efficacy by modulating NFκB activity and reducing pro-inflammatory cytokine release in human monocyte cell lines .
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (pM) | Mechanism of Action |
|---|---|---|
| BCP-sLXm 6a | ~50 | NFκB inhibition |
| This compound | TBD | TBD |
2. Enzyme Inhibition
The bicyclo[1.1.1]pentane structure has been associated with improved enzyme inhibition properties compared to traditional phenyl groups in drug design . In particular, modifications incorporating this bicyclic framework have led to compounds with enhanced permeability and solubility, which are critical for oral bioavailability in therapeutic applications.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:
- Study on γ-secretase Inhibition : A study demonstrated that replacing conventional aromatic rings with bicyclo[1.1.1]pentane motifs resulted in compounds that maintained enzyme inhibition while improving pharmacokinetic properties .
- Synthetic Lipoxin Mimetics : Another investigation synthesized BCP-containing lipoxin mimetics that showed significant anti-inflammatory effects through modulation of inflammatory pathways .
Q & A
Q. What are the recommended methods for synthesizing N1,N3-Dimethylbicyclo[1.1.1]pentane-1,3-diamine in a laboratory setting?
Methodological Answer: Synthesis typically begins with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (CAS 56842-95-6), which can be photochemically generated from 1,3-diacetylbicyclo[1.1.1]pentane . Subsequent steps may involve:
- Amidation : Reacting the dicarboxylic acid with methylamine derivatives under coupling agents (e.g., EDC/HOBt).
- Reduction : Converting intermediate amides to amines using reducing agents like LiAlH4 or catalytic hydrogenation.
- Inert Conditions : Maintain reactions under nitrogen/argon to prevent oxidation .
Q. Critical Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients).
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- <sup>1</sup>H NMR : Identify methyl groups (δ ~2.2–2.5 ppm) and bicyclopentane protons (δ ~1.5–2.0 ppm).
- <sup>13</sup>C NMR : Confirm sp<sup>3</sup> carbons of the bicyclo framework (δ ~25–35 ppm) and amine-bearing carbons.
- IR Spectroscopy : Detect N–H stretches (~3300 cm<sup>-1</sup>) and C–N vibrations (~1250 cm<sup>-1</sup>).
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C7H14N2, m/z 127.12).
- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., CCDC deposition numbers in ) .
Q. What are the critical safety considerations when handling this diamine?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for all procedures .
- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
- Hazard Mitigation :
- Contradictory Data : While some SDSs list no known hazards (), others warn of flammability and reactivity (). Always follow the most stringent protocols .
Advanced Research Questions
Q. How can this compound be utilized as a bioisostere in medicinal chemistry?
Methodological Answer:
- Aromatic Ring Replacement : The bicyclo[1.1.1]pentane core mimics para-substituted benzene rings in drug candidates while improving metabolic stability and reducing planarity-induced toxicity .
- Case Study : Replace benzylamine moieties in kinase inhibitors with N1,N3-dimethylbicyclopentane-diamine to enhance solubility and target binding. Validate via:
Q. What strategies mitigate instability during reactions involving this diamine?
Methodological Answer:
- Temperature Control : Conduct reactions at ≤0°C to suppress decomposition.
- Solvent Selection : Use anhydrous DMF or THF to limit hydrolysis.
- Additives : Include radical inhibitors (e.g., BHT) or antioxidants (e.g., ascorbic acid) in prolonged reactions.
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 week) with HPLC analysis .
Q. How can researchers resolve contradictions in reported stability and hazard data?
Methodological Answer:
- Comparative Analysis : Replicate conditions from conflicting studies (e.g., storage in dry vs. humid environments) .
- Controlled Experiments :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.
- Hazard Reassessment : Test flammability (flash point) and reactivity (DSC for exothermic peaks).
- Consensus Protocols : Adopt storage at 2–8°C under inert gas, regardless of source discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
